Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate
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Overview
Description
Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a complex organic compound featuring a thiazole ring, which is known for its diverse biological activities.
Mechanism of Action
Target of Action
Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is a compound that belongs to the thiazole class of molecules . Thiazoles are known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic properties . .
Mode of Action
Thiazole derivatives are known to interact with various biological targets, inducing a range of effects
Biochemical Pathways
Thiazole derivatives are known to affect a variety of biological pathways due to their diverse biological activities . The downstream effects of these pathways would depend on the specific targets and mode of action of this compound.
Result of Action
Thiazole derivatives are known to induce a range of effects due to their diverse biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate typically involves the reaction of 5,7-dimethylbenzo[d]thiazole-2-amine with methyl 4-formylbenzoate in the presence of hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and the benzoate moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives or substituted thiazole compounds.
Scientific Research Applications
Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and neuroprotective effects.
Industry: Utilized in the development of dyes, fungicides, and biocides
Comparison with Similar Compounds
Similar Compounds
- 4-Methylbenzo[d]thiazol-2-amine
- 2-Chloro-4,6-dimethylbenzo[d]thiazole
- 2-Hydrazinyl-4-methylbenzo[d]thiazole
Uniqueness
Methyl 4-(2-(5,7-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of a thiazole ring with a hydrazinecarbonyl and benzoate moiety makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
methyl 4-[[(5,7-dimethyl-1,3-benzothiazol-2-yl)amino]carbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-10-8-11(2)15-14(9-10)19-18(25-15)21-20-16(22)12-4-6-13(7-5-12)17(23)24-3/h4-9H,1-3H3,(H,19,21)(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKOYMYGOQIKNMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)N=C(S2)NNC(=O)C3=CC=C(C=C3)C(=O)OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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